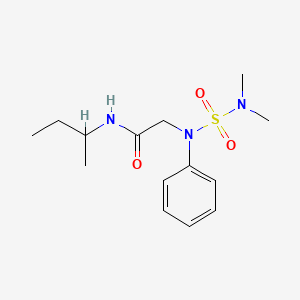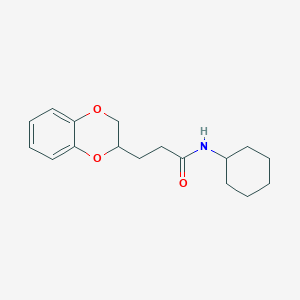![molecular formula C23H28N2O4S B4172808 3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methanone](/img/structure/B4172808.png)
3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methanone
描述
3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methanone is a complex organic compound with a unique structure that combines several functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methanone typically involves multiple steps, starting from readily available precursors. One common approach is to use a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the isoquinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
科学研究应用
3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
作用机制
The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
相似化合物的比较
Similar Compounds
2-Methoxy-5-methylphenyl isocyanate: Used in the synthesis of receptor ligands.
5-Methoxy-2-benzimidazolethiol: Utilized in the synthesis of advanced materials.
Uniqueness
What sets 3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methanone apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. This versatility makes it a valuable compound in both research and industrial settings.
属性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-17-7-8-21(29-2)22(15-17)30(27,28)25-13-10-19(11-14-25)23(26)24-12-9-18-5-3-4-6-20(18)16-24/h3-8,15,19H,9-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPPZTZQSCDOHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-({[(2-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B4172733.png)

![2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE](/img/structure/B4172751.png)
![7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4172758.png)
![4-(2-Methylphenyl)-2-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B4172769.png)

![2-(2-{4-[3-(2-acetylphenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4172776.png)
![2-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4172785.png)
![N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]acetamide](/img/structure/B4172787.png)
![N-(1-{5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-4-methoxybenzamide](/img/structure/B4172794.png)
![2-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4172798.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(4-sulfamoylphenyl)propanamide](/img/structure/B4172816.png)
![13,14-dimethoxy-4-methyl-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2,5,10(15),11,13-pentaene-7,16-dione](/img/structure/B4172817.png)
